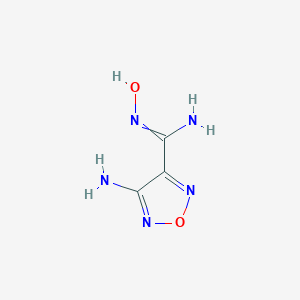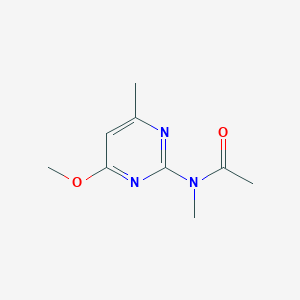
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a compound that has been studied for its potential in inhibiting phosphatidylinositol-3,4,5-trisphosphate (PIP3) binding to the AKT pleckstrin homology domain . This is significant because the aberrant regulation of phosphatidylinositol-3-kinase (PI3K)-dependent cell signaling pathways is directly linked with different human cancers .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .Molecular Structure Analysis
The molecular structure of 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide includes an oxadiazole and N’-hydroxy moieties, which are essential for their exothermic interaction with the PH domains .Chemical Reactions Analysis
The compound has been used as a small molecule antagonist for PI(3,4,5)P3/PH domain interaction . The inhibitory effect was determined by performing competitive surface plasmon resonance (SPR) analysis .Physical and Chemical Properties Analysis
The compound is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C . It has a molecular weight of 143.1 .Scientific Research Applications
Energetic Material Synthesis
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is involved in the synthesis of insensitive energetic materials. A study by Yu et al. (2017) describes its use in creating derivatives of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. These materials exhibit moderate thermal stability and are insensitive to impact and friction, making them superior to traditional explosives like TNT (Yu et al., 2017).
Pharmaceutical Research
Lolli et al. (2006, 2010) explored the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for carboxylic acid in gamma-aminobutyric acid (GABA) and glutamate-related compounds. This research demonstrates weak agonist and partial agonist profiles at GABA(A) receptors, indicating the potential for developing nonclassical GABA receptor agonists (Lolli et al., 2006) (Lolli et al., 2010).
Computational Studies in Bioisosterism
A computational study by Tosco and Lolli (2008) on GABA analogues containing the hydroxyfurazanyl moiety (including this compound) provided insights into the electronic features contributing to agonist activity at the GABAA receptor (Tosco & Lolli, 2008).
Chemical Reactions and Derivatives
Tselinskii et al. (2013) and Sergievskii et al. (2002) examined the chemical reactivity of this compound derivatives, producing various oxadiazole-based compounds. These studies contribute to the broader understanding of oxadiazole chemistry and potential applications (Tselinskii et al., 2013) (Sergievskii et al., 2002).
Environmental Applications
Tokar et al. (2020) explored the application of derivatives of N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide in environmental science, specifically for the extraction of uranium from liquid media. This study highlights the compound's potential in environmental remediation (Tokar et al., 2020).
Mechanism of Action
Target of Action
It’s used as a precursor for synthesizing new furazano (furoxano) energetic compounds .
Biochemical Pathways
Furazan derivatives have been reported to possess various biological activities, including antimalarial, cytotoxic, and antitumor activities .
Result of Action
Some furazan derivatives have shown inhibitory activity against certain cell lines .
Action Environment
The compound’s thermal behavior has been studied under non-isothermal conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins
Cellular Effects
It has been suggested that it may influence cell function by regulating the levels of ceramide and sphingomyelin . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may bind to certain biomolecules, potentially influencing enzyme activity and gene expression
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide can be achieved through a multistep process starting from readily available starting materials.", "Starting Materials": [ "2-Nitroacetamide", "Hydroxylamine hydrochloride", "Thionyl chloride", "Sodium azide", "Sodium hydride", "Ethyl chloroformate", "Ammonia solution", "Formic acid", "Acetic acid", "Sodium bicarbonate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 2-Nitroacetamide using sodium hydride in ethanol to obtain 2-Aminoacetamide", "Step 2: Reaction of 2-Aminoacetamide with hydroxylamine hydrochloride in methanol to obtain 2-Amino-N'-hydroxyacetamide", "Step 3: Reaction of 2-Amino-N'-hydroxyacetamide with thionyl chloride in acetic acid to obtain 2-Chloro-N'-hydroxyacetamide", "Step 4: Reaction of 2-Chloro-N'-hydroxyacetamide with sodium azide in DMF to obtain 2-Azido-N'-hydroxyacetamide", "Step 5: Reaction of 2-Azido-N'-hydroxyacetamide with ethyl chloroformate in DMF to obtain 2-Ethoxycarbonyl-N'-hydroxyacetamide", "Step 6: Reaction of 2-Ethoxycarbonyl-N'-hydroxyacetamide with formic acid in THF to obtain 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide", "Step 7: Neutralization of the reaction mixture with sodium bicarbonate and isolation of the product by filtration" ] } | |
CAS No. |
13490-32-9 |
Molecular Formula |
C3H5N5O2 |
Molecular Weight |
143.10 g/mol |
IUPAC Name |
4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8) |
InChI Key |
DNFUTAVRGAVUKE-UHFFFAOYSA-N |
Isomeric SMILES |
C1(=NON=C1N)/C(=N\O)/N |
SMILES |
C1(=NON=C1N)C(=NO)N |
Canonical SMILES |
C1(=NON=C1N)C(=NO)N |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide](/img/structure/B377062.png)
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide](/img/structure/B377066.png)
![N-[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(1,2,4-triazol-4-yl)benzenesulfonamide](/img/structure/B377067.png)


![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide](/img/structure/B377071.png)


![4-[(2-chlorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377075.png)
![2-Methyl-5-(2-morpholin-4-ylethyl)-[1,2,4]triazino[2,3-a]benzimidazol-3-one](/img/structure/B377076.png)
![5-[4-(Dimethylamino)cinnamoyl]acenaphthene](/img/structure/B377077.png)
![4-Chlorophenyl 2-phenylimidazo[1,2-a]pyridin-3-yl sulfide](/img/structure/B377080.png)

![5-(4-tert-butylbenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377086.png)
